molecular formula C10H16N2O B12213378 2-(1-Methylimidazol-2-yl)cyclohexan-1-ol

2-(1-Methylimidazol-2-yl)cyclohexan-1-ol

Cat. No.: B12213378
M. Wt: 180.25 g/mol
InChI Key: RRMWHIBGROXHCA-UHFFFAOYSA-N
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Description

2-(1-Methylimidazol-2-yl)cyclohexan-1-ol is a chemical compound that features a cyclohexane ring substituted with a hydroxyl group and a 1-methylimidazole moiety. This compound is part of the imidazole family, which is known for its diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methylimidazol-2-yl)cyclohexan-1-ol typically involves the reaction of cyclohexanone with 1-methylimidazole under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the desired product is formed efficiently. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for commercial use.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methylimidazol-2-yl)cyclohexan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The imidazole ring can participate in substitution reactions, leading to various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while substitution reactions can produce a variety of imidazole-substituted compounds.

Scientific Research Applications

2-(1-Methylimidazol-2-yl)cyclohexan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(1-Methylimidazol-2-yl)cyclohexan-1-ol involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-Methylimidazole: A simpler imidazole derivative with similar chemical properties.

    Cyclohexanol: A compound with a similar cyclohexane ring structure but lacking the imidazole moiety.

    2-Imidazolylcyclohexanol: A compound with a similar structure but without the methyl group on the imidazole ring.

Uniqueness

2-(1-Methylimidazol-2-yl)cyclohexan-1-ol is unique due to the presence of both the cyclohexane ring and the 1-methylimidazole moiety. This combination imparts specific chemical and biological properties that are not found in simpler compounds.

Properties

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

2-(1-methylimidazol-2-yl)cyclohexan-1-ol

InChI

InChI=1S/C10H16N2O/c1-12-7-6-11-10(12)8-4-2-3-5-9(8)13/h6-9,13H,2-5H2,1H3

InChI Key

RRMWHIBGROXHCA-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1C2CCCCC2O

Origin of Product

United States

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